molecular formula C17H16O4 B14669967 Diphenyl pentanedioate CAS No. 47172-89-4

Diphenyl pentanedioate

Cat. No.: B14669967
CAS No.: 47172-89-4
M. Wt: 284.31 g/mol
InChI Key: MKEAERJPDKWNFA-UHFFFAOYSA-N
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Description

Diphenyl pentanedioate is an organic compound that consists of a pentanedioate (glutarate) backbone with two phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl pentanedioate can be synthesized through esterification reactions involving pentanedioic acid (glutaric acid) and phenol. The reaction typically requires a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diphenyl pentanedioate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of pentanedioic acid and phenol.

    Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where electrophiles or nucleophiles replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles (e.g., bromine) or nucleophiles (e.g., sodium amide) under appropriate conditions.

Major Products Formed

    Hydrolysis: Pentanedioic acid and phenol.

    Reduction: Diphenyl pentanediol.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Diphenyl pentanedioate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and versatility.

Mechanism of Action

The mechanism of action of diphenyl pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing active phenolic compounds that may exert biological effects. The phenyl rings can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Consists of a methane backbone with two phenyl groups. It is structurally simpler and lacks the ester functionality.

    Benzyl benzoate: Contains a benzoate ester linked to a benzyl group. It is used as a topical medication and insect repellent.

    Dibenzyl ether: Comprises two benzyl groups linked by an ether bond. It is used as a solvent and in organic synthesis.

Uniqueness

Diphenyl pentanedioate is unique due to its pentanedioate backbone, which provides additional functional groups for chemical modifications and interactions

Properties

CAS No.

47172-89-4

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

diphenyl pentanedioate

InChI

InChI=1S/C17H16O4/c18-16(20-14-8-3-1-4-9-14)12-7-13-17(19)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

MKEAERJPDKWNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCC(=O)OC2=CC=CC=C2

Origin of Product

United States

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